molecular formula C10H5Cl5O B1622338 2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 2243-28-9

2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B1622338
CAS No.: 2243-28-9
M. Wt: 318.4 g/mol
InChI Key: AVRLSFVAMORTAF-UHFFFAOYSA-N
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Description

2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one is a chlorinated organic compound with the molecular formula C10H5Cl5O It is known for its unique structure, which includes multiple chlorine atoms attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the chlorination of naphthalene derivatives. One common method includes the reaction of naphthalene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds through a series of chlorination steps, resulting in the formation of the pentachlorinated product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process is carefully monitored to control the reaction temperature, chlorine concentration, and reaction time to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of partially dechlorinated naphthalene derivatives.

    Substitution: Formation of substituted naphthalene compounds with various functional groups.

Scientific Research Applications

2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated organic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,3’,4,4’,5-Pentachlorobiphenyl: Another chlorinated aromatic compound with similar properties.

    2,2’,3,4,4’-Pentachlorobiphenyl: Shares structural similarities and undergoes similar chemical reactions.

Uniqueness

2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific arrangement of chlorine atoms and the presence of a naphthalene ring system. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications and industrial uses.

Properties

IUPAC Name

2,2,3,4,4-pentachloro-3H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl5O/c11-8-9(12,13)6-4-2-1-3-5(6)7(16)10(8,14)15/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRLSFVAMORTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C(C2(Cl)Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382973
Record name ST50976121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-28-9
Record name ST50976121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 2
2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 3
2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 4
2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 5
2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 6
2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one

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